molecular formula C8H5ClF2O4S B2689733 Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate CAS No. 1154155-42-6

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate

Cat. No.: B2689733
CAS No.: 1154155-42-6
M. Wt: 270.63
InChI Key: NAXLQYYVFBACFI-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate (CAS: 881677-11-8) is a fluorinated benzoate ester featuring a chlorosulfonyl (-SO₂Cl) functional group at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. This compound is characterized by its reactive sulfonyl chloride moiety, which enables it to act as an intermediate in synthesizing sulfonamide derivatives, agrochemicals, and pharmaceuticals. Its molecular formula is C₈H₅ClF₂O₄S, with a molecular weight of 282.63 g/mol. The presence of electron-withdrawing fluorine and chlorosulfonyl groups enhances its electrophilicity, making it valuable in nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)6-4(10)2-3-5(7(6)11)16(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXLQYYVFBACFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate typically involves the chlorosulfonation of methyl 2,6-difluorobenzoate. The process can be summarized as follows:

    Starting Material: Methyl 2,6-difluorobenzoate.

    Reagent: Chlorosulfonic acid (ClSO₃H).

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C, to prevent decomposition and side reactions. The mixture is stirred for several hours to ensure complete chlorosulfonation.

The reaction can be represented by the following equation:

C8H6F2O2+ClSO3HC8H5ClF2O4S+H2O\text{C}_8\text{H}_6\text{F}_2\text{O}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_8\text{H}_5\text{ClF}_2\text{O}_4\text{S} + \text{H}_2\text{O} C8​H6​F2​O2​+ClSO3​H→C8​H5​ClF2​O4​S+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfides: Result from reduction reactions.

    Sulfonic Acids: Produced through hydrolysis.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is used as an intermediate for the preparation of various fluorinated compounds. Its reactivity makes it a valuable building block for complex molecule synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with specific characteristics.

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate can be categorized based on substituent patterns, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Analogs

Compound Name CAS Number Substituents Molecular Weight Key Applications Similarity Score
This compound 881677-11-8 2,6-diF; 3-SO₂Cl 282.63 Sulfonamide synthesis, agrochemical intermediates
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate 1098387-68-8 3,5-diCl; 2-SO₂Cl 303.55 Pesticide synthesis, electrophilic reagents
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate 1103234-56-5 2-F; 3-SO₂NH(2,6-diF-Ph) 374.28 Pharmaceutical intermediates 0.56
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine xfumarate 109113-39-5 Pyridinylsulfonyl; fumarate salt 493.46 Drug candidates (enzyme inhibition) 0.78

Structural and Electronic Differences

  • Substituent Effects :
    • Fluorine vs. Chlorine : The 2,6-difluoro substitution in this compound reduces steric hindrance compared to bulkier chloro analogs (e.g., Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate) but increases electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride site .
    • Sulfonamide Derivatives : Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate replaces the chlorosulfonyl group with a sulfonamide linkage, making it less reactive but more stable for pharmaceutical applications .

Stability and Commercial Availability

  • This compound is listed as discontinued due to challenges in handling reactive chlorosulfonyl groups, whereas its sulfonamide derivatives (e.g., CAS 1103234-56-5) are more stable and widely used in medicinal chemistry .

Research Findings and Trends

  • Synthetic Utility : The compound’s chlorosulfonyl group facilitates one-step synthesis of sulfonamides, critical in developing sulfa drugs and ALS inhibitors .
  • Environmental Impact : Fluorinated analogs are increasingly favored over chlorinated ones due to lower bioaccumulation risks, aligning with green chemistry trends .

Biological Activity

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C8H5ClF2O3S
  • CAS Number : 10130-89-9

The compound features a chlorosulfonyl group which is critical for its reactivity and biological interactions. The presence of difluorine substituents enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, it has been shown to act as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in cancer progression and metastasis.

Inhibition of Autotaxin

Research indicates that this compound exhibits potent inhibitory effects on ATX with IC50 values in the low nanomolar range. This inhibition leads to reduced invasion capabilities in various cancer cell lines, suggesting its potential as an anti-cancer agent. The structure-activity relationship (SAR) studies have revealed that modifications to the chlorosulfonyl group can significantly alter potency and selectivity against ATX .

Biological Assays and Efficacy

The compound has been evaluated through various in vitro and in vivo assays to assess its biological efficacy:

  • In Vitro Studies : Inhibition assays using human melanoma cells (A2058) demonstrated that this compound effectively reduces cell invasion in a dose-dependent manner. The IC50 values reported for these assays ranged from 32 nM to 84 nM depending on the specific analogs tested .
  • In Vivo Studies : Animal models have shown that treatment with this compound significantly decreases tumor growth and metastasis. For example, studies involving B16 melanoma models indicated a marked reduction in metastatic spread when treated with this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Resistance : A study demonstrated that this compound could overcome chemotherapeutic resistance in breast cancer stem-like cells when combined with paclitaxel. The results indicated a synergistic effect leading to enhanced apoptosis in resistant cell lines .
  • Melanoma Metastasis : In a murine model of melanoma, administration of this compound led to a significant decrease in lung metastases compared to control groups .

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